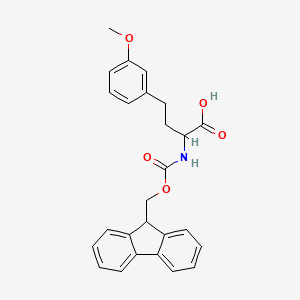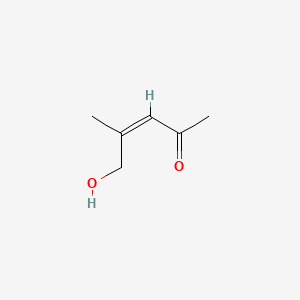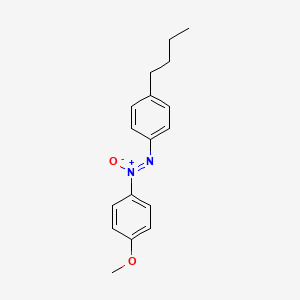![molecular formula C16H24N2O3 B13821883 N'-[1-(2,4-dihydroxyphenyl)ethylidene]octanohydrazide](/img/structure/B13821883.png)
N'-[1-(2,4-dihydroxyphenyl)ethylidene]octanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[1-(2,4-dihydroxyphenyl)ethylidene]octanohydrazide is a chemical compound known for its unique structure and properties It is a hydrazide derivative, characterized by the presence of a hydrazone linkage between an octanohydrazide moiety and a 2,4-dihydroxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(2,4-dihydroxyphenyl)ethylidene]octanohydrazide typically involves the condensation reaction between 2,4-dihydroxyacetophenone and octanohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product .
Industrial Production Methods
In an industrial setting, the production of N’-[1-(2,4-dihydroxyphenyl)ethylidene]octanohydrazide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time. Purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[1-(2,4-dihydroxyphenyl)ethylidene]octanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydrazine derivatives. Substitution reactions can result in the formation of ethers or esters, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Research has indicated its potential as a therapeutic agent due to its biological activity, including anti-inflammatory and antioxidant properties.
Wirkmechanismus
The mechanism of action of N’-[1-(2,4-dihydroxyphenyl)ethylidene]octanohydrazide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The phenolic hydroxyl groups and hydrazone linkage play crucial roles in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[1-(2,4-dihydroxyphenyl)ethylidene]acetohydrazide
- N’-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide
- N’-[1-(2,4-dihydroxyphenyl)ethylidene]butanohydrazide
Uniqueness
N’-[1-(2,4-dihydroxyphenyl)ethylidene]octanohydrazide is unique due to its longer alkyl chain (octanohydrazide), which may influence its solubility, hydrophobicity, and overall biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its shorter-chain analogs .
Eigenschaften
Molekularformel |
C16H24N2O3 |
|---|---|
Molekulargewicht |
292.37 g/mol |
IUPAC-Name |
N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]octanamide |
InChI |
InChI=1S/C16H24N2O3/c1-3-4-5-6-7-8-16(21)18-17-12(2)14-10-9-13(19)11-15(14)20/h9-11,19-20H,3-8H2,1-2H3,(H,18,21)/b17-12+ |
InChI-Schlüssel |
JSISUOJMNNBRHL-SFQUDFHCSA-N |
Isomerische SMILES |
CCCCCCCC(=O)N/N=C(\C)/C1=C(C=C(C=C1)O)O |
Kanonische SMILES |
CCCCCCCC(=O)NN=C(C)C1=C(C=C(C=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B13821811.png)




![Bis[(diethylhydroxyphenyl)ammonium]sulfate](/img/structure/B13821835.png)
![Tricyclo[3.3.2.02,4]decane](/img/structure/B13821842.png)
![N-{1-[(2,4-dichlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B13821843.png)



![3-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B13821864.png)
